molecular formula C13H24N2 B11893603 Tetradecahydroacridin-9-amine

Tetradecahydroacridin-9-amine

Cat. No.: B11893603
M. Wt: 208.34 g/mol
InChI Key: RYBHTNMXJGXIHT-UHFFFAOYSA-N
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Description

Tetradecahydroacridin-9-amine is a nitrogen-containing heterocyclic compound It is a derivative of acridine, characterized by its tetradecahydro structure, which means it has undergone hydrogenation to add hydrogen atoms, making it a saturated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecahydroacridin-9-amine typically involves the hydrogenation of acridine derivatives. One common method is the catalytic hydrogenation of acridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the progress is monitored until complete hydrogenation is achieved .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors capable of withstanding high pressure and temperature. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetradecahydroacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetradecahydroacridin-9-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials

Mechanism of Action

The mechanism of action of Tetradecahydroacridin-9-amine primarily involves its interaction with DNA. It intercalates between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to bind to DNA and interfere with its function makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradecahydroacridin-9-amine is unique due to its fully saturated structure, which imparts different chemical and physical properties compared to its unsaturated counterparts. This saturation can influence its reactivity, stability, and interaction with biological targets, making it a distinct compound in the acridine family .

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroacridin-9-amine

InChI

InChI=1S/C13H24N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h9-13,15H,1-8,14H2

InChI Key

RYBHTNMXJGXIHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(C3CCCCC3N2)N

Origin of Product

United States

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